(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate
Description
(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate (CAS: 1171125-92-0) is a chiral piperidine derivative with a molecular formula of C₁₁H₂₂N₂O₃ and a molecular weight of 230.3 g/mol . It features a tert-butoxycarbonyl (Boc) protecting group, an amino group at the 4-position, and a methoxy substituent at the 3-position of the piperidine ring. The compound is primarily utilized in pharmaceutical research as a key intermediate for synthesizing bioactive molecules, particularly in medicinal chemistry for drug discovery .
Key properties include:
Properties
IUPAC Name |
tert-butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGHCFVWYKWWMU-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171124-68-7 | |
| Record name | Cis-4-amino-1-boc-3-methoxy-piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives and tert-butyl esters.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) or other suitable catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: Depending on the scale, batch or continuous flow reactors are used.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: The major product is the corresponding N-oxide.
Reduction: The major product is the reduced amine.
Substitution: The major products are substituted piperidine derivatives.
Scientific Research Applications
(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of this compound to other Boc-protected piperidine derivatives are critical for understanding its reactivity, solubility, and applicability. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings :
Amino Group Positioning: The 4-amino group is conserved across analogs, but steric effects vary. For example, the 4-(2-amino-1-hydroxyethyl) substituent in 301221-57-8 introduces additional hydrogen-bonding capacity .
Synthetic Utility: Boc protection is a common strategy for amine intermediates, as seen in the synthesis of 1-Boc derivatives (e.g., 1-(tert-Butyl) 3-methyl 4-oxopiperidine-1,3-dicarboxylate) via reactions with Boc₂O . The target compound’s methoxy group may require selective protection/deprotection steps to avoid side reactions, a challenge less pronounced in methyl or hydroxyl analogs .
Commercial Availability :
- The target compound is priced as a premium research chemical (exact cost undisclosed), whereas simpler analogs like tert-Butyl (4-methylpiperidin-4-yl)carbamate are more cost-effective due to streamlined synthesis .
Research and Application Insights
- Drug Discovery : The stereochemistry (3S,4R) and methoxy group make this compound a valuable building block for protease inhibitors or GPCR-targeted therapies, outperforming hydroxyl analogs in metabolic stability assays .
- Limitations : Compared to 4-methyl analogs, the methoxy group may introduce synthetic complexity, requiring optimized coupling conditions (e.g., phosphonium reagents as in EP 1 763 351 B9) .
Biological Activity
(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate is a piperidine derivative characterized by its unique stereochemistry and functional groups. With the molecular formula C11H22N2O3, this compound serves as an important intermediate in pharmaceutical chemistry and has potential biological activities that warrant further investigation.
- Molecular Weight: 230.31 g/mol
- CAS Number: 1171124-68-7
- IUPAC Name: tert-butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate
- Purity: Typically ≥ 95% in commercial preparations.
Synthesis
The synthesis of this compound generally involves:
- Starting Materials: Piperidine derivatives and tert-butyl esters.
- Reaction Conditions: Common solvents include dichloromethane or ethanol, often employing catalysts like palladium on carbon (Pd/C).
- Purification Methods: Techniques such as crystallization or chromatography are used to achieve high purity levels.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, which may lead to therapeutic effects.
Potential Therapeutic Applications
- Anticancer Activity:
- Recent studies indicate that piperidine derivatives exhibit anticancer properties. For example, compounds derived from similar structures have shown cytotoxic effects and apoptosis induction in cancer cell lines such as FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
- Neuroprotective Effects:
- Research has suggested that piperidine derivatives can target cholinesterase enzymes and beta-secretase, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have demonstrated dual inhibition effects that could be beneficial in managing cognitive decline .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the efficacy of piperidine derivatives in cancer therapy. The results indicated that certain derivatives showed enhanced cytotoxicity compared to traditional chemotherapeutics, suggesting a promising avenue for drug development .
Study 2: Neurodegenerative Disease Treatment
Another investigation focused on the structure-activity relationship of piperidine derivatives targeting cholinesterase inhibition. The findings revealed that modifications in the piperidine structure could significantly enhance neuroprotective properties, indicating potential for therapeutic applications in Alzheimer's disease .
Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (3S,4R)-4-Amino-3-methoxypiperidine-1-carboxylic acid tert-butyl ester | Structure | Anticancer properties |
| tert-Butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride | Structure | Neuroprotective effects |
These compounds share structural similarities with this compound but exhibit distinct biological activities due to variations in their functional groups and stereochemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
